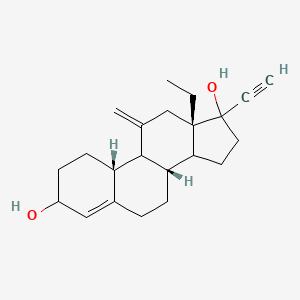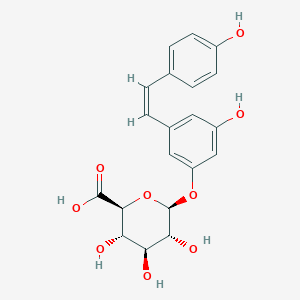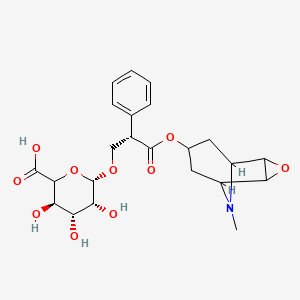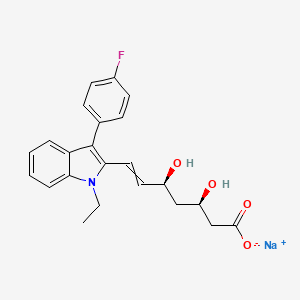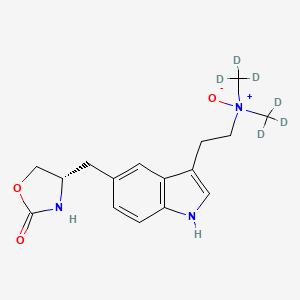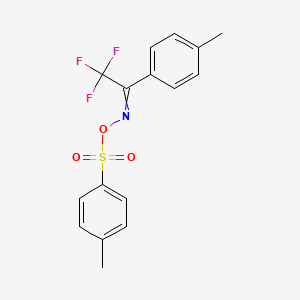
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves several steps. One common method includes the reaction of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like dichloromethane or ethyl acetate . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes . Additionally, the trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime include:
2,2,2-Trifluoro-1-phenylethanone: Lacks the tosyl and oxime groups, making it less versatile in certain reactions.
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone: Contains an additional trifluoromethyl group, which can further enhance its electronic properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl, tosyl, and oxime groups, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
[[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAOMANCFBUXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
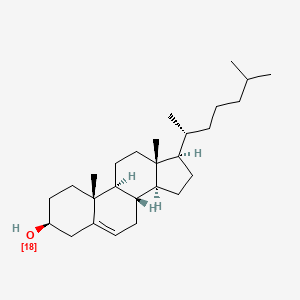


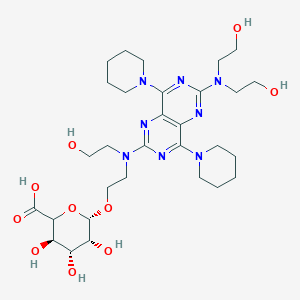
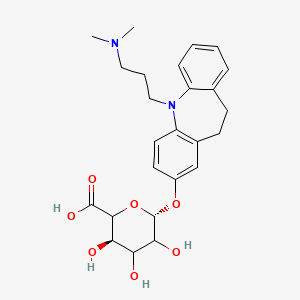
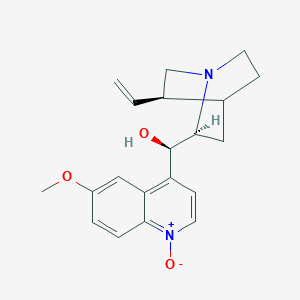
![(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B1140782.png)
